molecular formula C5ClF9O B12684861 2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane CAS No. 83877-85-4

2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane

Cat. No.: B12684861
CAS No.: 83877-85-4
M. Wt: 282.49 g/mol
InChI Key: OLZWAIIFDODWMH-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane is a fluorinated organic compound with the molecular formula C5ClF9O. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.

Preparation Methods

The synthesis of 2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane typically involves the reaction of hexafluoropropylene oxide with chlorotrifluoroethylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane undergoes various chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: The trifluorovinyl group can participate in addition reactions with various electrophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under specific conditions.

Common reagents used in these reactions include strong nucleophiles like sodium hydroxide for substitution and electrophiles like bromine for addition reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its unique properties make it useful in the study of enzyme interactions and protein folding.

    Medicine: The compound is explored for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: It is used in the production of specialty polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes and proteins, altering their activity. The pathways involved often include the modification of active sites and the stabilization of transition states during chemical reactions.

Comparison with Similar Compounds

Compared to other fluorinated compounds, 2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane is unique due to its combination of a chlorinated and trifluorovinyl group. Similar compounds include:

    1,1,1,3,3,3-Hexafluoropropane: Used as a refrigerant and has similar fluorinated properties.

    1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Known for its use in heat transfer fluids and refrigerants.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Utilized in organic synthesis and as a solvent.

These compounds share some properties but differ in their specific applications and reactivity.

Properties

CAS No.

83877-85-4

Molecular Formula

C5ClF9O

Molecular Weight

282.49 g/mol

IUPAC Name

2-chloro-1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propane

InChI

InChI=1S/C5ClF9O/c6-3(10,4(11,12)13)5(14,15)16-2(9)1(7)8

InChI Key

OLZWAIIFDODWMH-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(F)Cl)(F)F)F

Origin of Product

United States

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